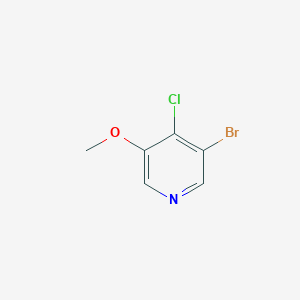

3-Bromo-4-chloro-5-methoxypyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that are indispensable in organic synthesis. nih.govnumberanalytics.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in a vast array of biologically active compounds, including many pharmaceuticals, agrochemicals, and natural products. nih.govnumberanalytics.comfiveable.mealgoreducation.comwisdomlib.org

The significance of pyridine derivatives stems from several key characteristics:

Biological Activity: The pyridine scaffold is a prevalent feature in numerous drugs, contributing to their therapeutic effects. nih.govwisdomlib.org Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a valuable component in drug design.

Versatility in Synthesis: Pyridine derivatives serve as versatile intermediates and building blocks in the synthesis of more complex molecules. nih.govnumberanalytics.comfiveable.mealgoreducation.com The nitrogen atom and the carbon atoms of the ring can be functionalized through a variety of reactions, allowing for the construction of diverse molecular architectures.

Tuning of Properties: The electronic properties of the pyridine ring can be modulated by the introduction of different substituents. This allows chemists to fine-tune the reactivity, solubility, and other physicochemical properties of the molecule to suit specific applications. fiveable.me

The continuous exploration of new pyridine derivatives and their applications underscores their enduring importance in advancing the frontiers of organic synthesis and medicinal chemistry. nih.gov

Structural Features and Electronic Influences of Halogenated Pyridines

The introduction of halogen atoms onto the pyridine ring significantly influences its structural and electronic properties. researchgate.netrsc.org Halogens are highly electronegative atoms that exert a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring. This effect reduces the electron density of the ring, making it more susceptible to nucleophilic attack and generally less reactive towards electrophilic substitution. rsc.org

The key structural and electronic features of halogenated pyridines include:

Altered Reactivity: The presence of halogens deactivates the pyridine ring towards electrophilic aromatic substitution. chemrxiv.org Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the halogen.

Modulation of Basicity: The electron-withdrawing nature of halogens decreases the basicity of the pyridine nitrogen atom. The extent of this decrease depends on the type of halogen and its position on the ring.

Halogen Bonding: Halogenated pyridines can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). acs.org This interaction is increasingly being recognized for its importance in crystal engineering and the design of supramolecular assemblies. researchgate.net

Site for Further Functionalization: The carbon-halogen bond provides a reactive handle for further synthetic transformations, most notably through transition-metal-catalyzed cross-coupling reactions. google.com This allows for the introduction of a wide variety of functional groups, expanding the molecular diversity of accessible pyridine derivatives.

The strategic placement of halogens on the pyridine ring is a powerful tool for chemists to manipulate the properties of these molecules and design them for specific applications. The combination of a methoxy (B1213986) group with halogen substituents, as seen in 3-Bromo-4-chloro-5-methoxypyridine, adds another layer of complexity and synthetic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-5-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPHSOVDUIKSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500888 | |

| Record name | 3-Bromo-4-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71001-60-0 | |

| Record name | 3-Bromo-4-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of 3 Bromo 4 Chloro 5 Methoxypyridine

Table 1: General Information and Physical Properties of 3-Bromo-4-chloro-5-methoxypyridine

| Property | Value | Source |

| CAS Number | 71001-60-0 | echemi.com |

| Molecular Formula | C₆H₅BrClNO | uni.lu |

| Molecular Weight | 222.47 g/mol | N/A |

| Appearance | Not specified in provided results | N/A |

| Melting Point | Not specified in provided results | N/A |

| Boiling Point | Not specified in provided results | N/A |

| Solubility | Not specified in provided results | N/A |

Synthesis and Manufacturing

While specific details for the synthesis of 3-Bromo-4-chloro-5-methoxypyridine were not found in the provided search results, a general understanding of the synthetic approaches to similar halogenated pyridines can be inferred. The synthesis of related compounds often involves multi-step sequences.

For instance, the synthesis of the related compound 3-Bromo-5-methoxypyridine (B189597) involves the reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) in N,N-dimethylformamide (DMF). chemicalbook.com This suggests that nucleophilic aromatic substitution could be a viable strategy for introducing the methoxy (B1213986) group.

A plausible, though unconfirmed, synthetic route to this compound could start from a polysubstituted pyridine (B92270) precursor. For example, a synthetic pathway might involve the initial synthesis of a dihalogenated pyridine, such as 3-bromo-4-chloropyridine, followed by nitration and subsequent reduction to an amine. The amine could then be a precursor for further functionalization. Another potential route could involve the synthesis of 3-bromo-4-chloro-pyridine-N-oxide, which can then be converted to the desired product. chemicalbook.com

It is important to note that these are hypothetical pathways based on the synthesis of similar compounds, and the actual industrial synthesis of this compound may differ.

Spectroscopic Data and Structural Elucidation

Detailed experimental spectroscopic data for 3-Bromo-4-chloro-5-methoxypyridine were not available in the provided search results. However, based on the known structure, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Two aromatic proton signals in the pyridine (B92270) region, and a singlet for the methoxy (B1213986) group protons. The chemical shifts and coupling constants would be influenced by the positions of the bromine, chlorine, and methoxy substituents. |

| ¹³C NMR | Six distinct carbon signals: five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts would reflect the electronic environment of each carbon atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic), C=C and C=N stretching in the aromatic ring, C-O stretching of the methoxy group, and C-Br and C-Cl stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom. |

For comparison, the related compound 3-Bromo-5-methoxypyridine (B189597) exhibits ¹H NMR signals at δ 8.27 (d, J=17.20 Hz, 2H), 7.36 (s, 1H), and 3.86 (br. s, 3H), and a mass spectrometry peak at m/z = 187.85 [M-H]⁻. chemicalbook.com The ¹H NMR spectrum of 3-bromo-4-chloro-pyridine-N-oxide shows signals at δ 7.71 (d, 1H, J=6.6 Hz), 8.24 (d, 1H, J=5.1 Hz), and 8.75 (s, 1H). chemicalbook.com

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-4-chloro-5-methoxypyridine is dictated by the interplay of the pyridine (B92270) nitrogen, the electron-withdrawing halogen substituents, and the electron-donating methoxy (B1213986) group. This combination of functional groups makes it a valuable intermediate in organic synthesis.

The bromine and chlorine atoms provide two distinct sites for cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. google.com The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective functionalization at either the 3- or 4-position. This chemo-selectivity is a highly desirable feature in the synthesis of complex molecules.

The pyridine ring itself can participate in various transformations. The nitrogen atom can be protonated or alkylated, and the ring can undergo further substitution reactions, although the presence of the deactivating halogens would influence the reaction conditions required.

The methoxy group is generally stable but can be cleaved under certain conditions to yield the corresponding hydroxypyridine, which can then be used in further synthetic manipulations.

Application in Research and Development

Strategic Design of Precursor Molecules

The synthesis of this compound hinges on the logical assembly of a pyridine core with the desired substituents. The strategic selection of starting materials is paramount to achieving the target molecule efficiently and with high regiochemical control.

Halogenated Pyridine Starting Materials

A common and effective strategy commences with appropriately halogenated pyridine precursors. These molecules provide a robust scaffold onto which the remaining functional groups can be introduced. The reactivity of the halogen atoms, often dictated by their position on the pyridine ring, allows for subsequent transformations such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

One potential precursor is a dihalogenated pyridine, such as 3,5-dibromopyridine (B18299). The differential reactivity of the bromine atoms can be exploited to selectively introduce other functionalities. For instance, one bromine atom can be replaced by a methoxy (B1213986) group, followed by the replacement or introduction of a chlorine atom at the desired position. Similarly, a dichloropyridine derivative could serve as a starting point, with subsequent selective bromination. The choice between a dibromo- or dichloropyridine precursor often depends on the desired reactivity and the specific reaction conditions to be employed for subsequent steps.

Research into the functionalization of trihalogenated pyridines has highlighted the utility of compounds like 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) as versatile starting materials for preparing orthogonally functionalized pyridine derivatives. mdpi.com This underscores the principle of using polyhalogenated pyridines as key building blocks in the synthesis of complex pyridine-based molecules.

Introduction of Methoxy Functionality

The methoxy group can be introduced at various stages of the synthetic sequence. A prevalent method involves the nucleophilic substitution of a halogen atom, typically bromine or chlorine, with a methoxide (B1231860) source. Sodium methoxide is a commonly used reagent for this transformation, often in a suitable solvent like methanol (B129727) or dimethylformamide (DMF).

For example, the synthesis of 3-bromo-5-methoxypyridine (B189597) has been successfully achieved by treating 3,5-dibromopyridine with sodium hydride and methanol in DMF. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion displaces one of the bromine atoms. The regioselectivity of this reaction is a critical factor, and in the case of 3,5-dibromopyridine, the symmetry of the molecule leads to a single product.

Alternatively, the methoxy group can be present in the initial precursor molecule before halogenation. For instance, starting with a methoxypyridine derivative allows for the subsequent regioselective introduction of bromine and chlorine atoms. However, the directing effects of the methoxy group on the pyridine ring must be carefully considered to achieve the desired halogenation pattern.

Halogenation and Regioselectivity in Pyridine Systems

The precise placement of halogen atoms on the pyridine ring is a critical aspect of the synthesis of this compound. The inherent electronic properties of the pyridine ring, coupled with the directing effects of existing substituents, govern the regioselectivity of halogenation reactions.

Directed Bromination Protocols

The introduction of a bromine atom at a specific position on the pyridine ring often requires specialized brominating agents and reaction conditions. Electrophilic bromination of pyridine itself is generally difficult and requires harsh conditions due to the electron-deficient nature of the ring. However, the presence of activating groups, such as a methoxy group, can facilitate this reaction.

Directed bromination can also be achieved through metalation-halogenation sequences. This involves the deprotonation of the pyridine ring at a specific position using a strong base, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS) or bromine (Br₂). The regioselectivity of the deprotonation is often guided by a directing group.

Furthermore, reports have detailed the regioselective bromination of fused pyridine N-oxides using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a bromide source, which proceeds under mild conditions. While not directly applied to this compound, these methods highlight the diverse strategies available for controlled bromination in pyridine systems.

Controlled Chlorination Techniques

Similar to bromination, the controlled chlorination of pyridines is essential for the synthesis of the target compound. The presence of a methoxy and a bromo substituent will influence the position of the incoming chlorine atom during electrophilic chlorination.

Recent advancements have focused on the development of more selective chlorination methods. For instance, the use of designed phosphine (B1218219) reagents has been shown to facilitate the selective chlorination of pyridines. nih.gov Another approach involves the use of copper(II) chloride in ionic liquids for the regioselective chlorination of anilines, which could potentially be adapted for substituted pyridines. beilstein-journals.org

In the context of synthesizing this compound, if a 3-bromo-5-methoxypyridine precursor is used, the subsequent chlorination would need to be directed to the 4-position. This can be challenging and may require specific catalysts or reaction conditions to achieve the desired regioselectivity.

Sequential Halogenation Approaches for Dihalogenated Pyridines

A powerful strategy for constructing polysubstituted pyridines involves the sequential halogenation of a pyridine ring. This approach allows for the stepwise introduction of different halogen atoms at specific positions. For example, one could start with a monohalogenated pyridine, introduce a second, different halogen atom, and then introduce the methoxy group.

The order of halogenation is crucial. For instance, starting with a methoxypyridine, one might first introduce a bromine atom and then a chlorine atom, or vice versa. The regiochemical outcome of each step will be influenced by the directing effects of the substituents already present on the ring. The synthesis of 2-chloro-4,5-dibromopyridine is an example of creating a trihalogenated pyridine that can be further functionalized. mdpi.com This highlights the feasibility of building up the halogenation pattern on the pyridine scaffold.

A plausible synthetic route to this compound could involve the initial synthesis of a 3-bromo-5-methoxypyridine intermediate, followed by a regioselective chlorination at the 4-position. The success of this final step would be highly dependent on the directing effects of the bromo and methoxy groups and the choice of chlorinating agent and reaction conditions.

| Compound Name | Starting Material(s) | Reagents and Conditions | Reference |

| 3-Bromo-5-methoxypyridine | 3,5-Dibromopyridine | Sodium hydride, Methanol, DMF | chemicalbook.com |

| 2-Chloro-4,5-dibromopyridine | Not specified | Not specified | mdpi.com |

| 4-Bromo-2-chloro-5-iodopyridine | Not specified | Not specified | mdpi.com |

Carbon-Heteroatom Bond Formation for Methoxy Group Introduction

The introduction of a methoxy group onto the pyridine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through carbon-heteroatom bond formation, specifically an etherification reaction.

Etherification of Hydroxylated Pyridine Precursors

A common and effective method for introducing the methoxy group is the etherification of a hydroxylated pyridine precursor, such as 3-bromo-5-hydroxypyridine (B18002) or 3-bromo-5-chloro-4-hydroxypyridine. This nucleophilic substitution reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with a methylating agent.

The reaction of 3-bromo-5-hydroxypyridine with a suitable methylating agent under basic conditions yields the corresponding methoxy derivative. guidechem.com For instance, the use of sodium hydride to deprotonate the hydroxyl group, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate, is a standard procedure. A similar strategy can be applied to 3-bromo-5-chloro-4-hydroxypyridine to directly yield this compound. The general mechanism involves the formation of a sodium pyridinolate intermediate, which then undergoes nucleophilic attack on the methylating agent.

| Precursor | Reagents | Product |

| 3-Bromo-5-hydroxypyridine | 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH3I) | 3-Bromo-5-methoxypyridine |

| 3-Bromo-5-chloro-4-hydroxypyridine | 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH3I) | This compound |

Transformations via Aminopyridine Intermediates

An alternative synthetic route to this compound involves the use of aminopyridine intermediates. This pathway often begins with a nitropyridine precursor, which is subsequently reduced to an aminopyridine. The amino group can then be transformed into the desired halogen substituents through diazotization and subsequent halogenation reactions.

Hydrogenation Reduction of Nitropyridines

The synthesis can commence with a nitropyridine derivative, such as 4-methyl-3-nitropyridine (B1297851). The nitro group is a strong electron-withdrawing group that can be reduced to an amino group. Catalytic hydrogenation is a common method for this reduction. For example, 4-methyl-3-nitropyridine can be dissolved in a solvent like methanol and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogen pressure. google.com This reaction proceeds with high yield, providing the corresponding aminopyridine, 4-methyl-3-aminopyridine, which is a key intermediate for further transformations. google.com

Another example involves the reduction of 2-bromo-3-nitropyridine (B22996) with iron in acetic acid to produce 3-amino-2-bromopyridine. google.com These reduction methods are crucial for preparing the necessary aminopyridine building blocks. orgsyn.org

| Starting Material | Reagents | Product | Yield |

| 4-Methyl-3-nitropyridine | H2, 10% Pd/C, Methanol | 4-Methyl-3-aminopyridine | 93-97% google.com |

| 2-Bromo-3-nitropyridine | Fe, Acetic Acid | 3-Amino-2-bromopyridine | - |

Diazotization and Subsequent Halogenation Reactions

Once the aminopyridine intermediate is obtained, the amino group can be converted into bromo or chloro substituents using a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic or hydrochloric acid, to form a diazonium salt. The diazonium salt is then decomposed in the presence of a copper(I) halide (CuBr or CuCl) to introduce the respective halogen onto the pyridine ring.

For instance, 3-amino-2-chloropyridine (B31603) can be diazotized and subsequently treated with cuprous bromide in hydrobromic acid to yield 2,3-dibromopyridine. google.com Similarly, diazotization of an aminopyridine followed by reaction with a chloride source can introduce a chlorine atom. This two-step process allows for the regioselective introduction of different halogens, which is essential for the synthesis of asymmetrically substituted pyridines like this compound. A patent describes the diazotization of 3-amino-2-chloropyridine followed by the addition of CuBr in 48% HBr, resulting in a high yield of 2,3-dibromopyridine. google.com

Optimization of Synthetic Pathways and Yield Enhancement Strategies

For the etherification step, the choice of base and solvent can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium hydride are often preferred to ensure complete deprotonation of the hydroxyl group without competing side reactions. The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) can facilitate the dissolution of the reactants and promote the nucleophilic substitution. chemicalbook.com

In the transformations involving aminopyridines, the conditions for both the reduction and the diazotization-halogenation steps must be carefully controlled. For the hydrogenation of nitropyridines, catalyst loading, hydrogen pressure, and reaction temperature are key parameters to optimize for achieving high conversion and selectivity. google.com During diazotization, maintaining a low temperature (typically below 0°C) is critical to prevent the premature decomposition of the unstable diazonium salt. google.com The subsequent Sandmeyer reaction yield can be enhanced by the choice of copper catalyst and the acid medium.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation, heavily influenced by the nature and position of leaving groups and activating substituents. In this compound, the presence of two different halogen atoms offers the potential for selective reactions.

The displacement of halogen atoms on a pyridine ring via nucleophilic substitution is a common synthetic strategy. The relative reactivity of halogens in SNAr reactions is generally I > Br > Cl > F, which is opposite to their order of electronegativity. However, the position on the pyridine ring and the reaction conditions can lead to selective displacement. In di-halo substituted pyridines, heating may be required to facilitate nucleophilic displacement. google.com For instance, in related dihalopyridines, substitution reactions can be controlled to replace one halogen over the other.

The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the bromine atom at the C3 position. This is because the intermediate formed by attack at C4 (a Meisenheimer-like complex) is better stabilized by the ring nitrogen. The methoxy group at C5 further influences the electron density, but the primary factor for regioselectivity in SNAr is the position relative to the nitrogen.

Table 1: Conditions for Selective Nucleophilic Substitution

| Nucleophile | Target Halogen | Typical Conditions | Product Type |

|---|---|---|---|

| Alkoxides (e.g., NaOMe) | Chlorine (C4) | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature | 3-Bromo-4,5-dimethoxypyridine |

| Amines | Chlorine (C4) | Excess amine or presence of a base, heat | 4-Amino-3-bromo-5-methoxypyridine |

| Thiolates | Chlorine (C4) | Base (e.g., NaH) in a polar solvent | 3-Bromo-5-methoxy-4-(alkylthio)pyridine |

The reaction of halo-pyridines with nitrogen nucleophiles, such as amines, is a critical method for introducing functional groups. In the case of 3-bromo-4-nitropyridine, reactions with amines have been shown to yield not only the expected substitution products but also unexpected products arising from nitro-group migration. clockss.org This occurs in polar aprotic solvents and highlights the complex reaction pathways possible with substituted pyridines. clockss.org

For this compound, reaction with amines is expected to preferentially displace the chlorine at the C4 position. The reaction with a primary or secondary amine would typically proceed by heating in the presence of the amine itself or an additional base in a polar solvent like DMSO or DMF. clockss.org The resulting 4-amino-3-bromo-5-methoxypyridine is a valuable intermediate for further functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is one of the most versatile methods for creating C-C bonds. libretexts.org The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective cross-coupling reactions. Generally, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed couplings. This difference is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step. berkeley.edu

This selectivity allows for a stepwise functionalization of the pyridine ring. By carefully selecting the palladium catalyst, ligands, and reaction conditions, an aryl or vinyl group can be introduced at the C3 position via Suzuki coupling with an appropriate boronic acid, leaving the C4-Cl bond intact for subsequent transformations. arkat-usa.org Studies on similar polyhalogenated heterocyclic systems have shown that the choice of catalyst and conditions is crucial for achieving high selectivity and yield. arkat-usa.orgbeilstein-journals.orgresearchgate.net Microwave-assisted protocols have also been shown to be highly efficient for these types of couplings. mdpi.comrsc.org

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 4-Chloro-5-methoxy-3-phenylpyridine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | dppf | K₃PO₄ | Toluene | 110 | 4-Chloro-3-(4-methoxyphenyl)-5-methoxypyridine |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2%) | SPhos | Cs₂CO₃ | DMF | 90 | 4-Chloro-5-methoxy-3-(thiophen-2-yl)pyridine |

The key step that dictates the selectivity in cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent transition metal catalyst, typically a Pd(0) species. libretexts.org The mechanism of this step can vary depending on the halide. Studies on the oxidative addition of different haloarenes to palladium(0) complexes have revealed distinct mechanistic pathways. berkeley.edu

For bromoarenes , the reaction often proceeds through a rate-limiting dissociation of a phosphine ligand from the Pd(0)L₂ complex, followed by the addition of the bromoarene. berkeley.edu

For chloroarenes , which are less reactive, the mechanism can involve a reversible dissociation of the phosphine ligand, followed by a rate-limiting oxidative addition step. berkeley.edu

This mechanistic difference underpins the observed selectivity in the Suzuki-Miyaura coupling of this compound. The lower activation energy for the oxidative addition of the C-Br bond compared to the C-Cl bond allows for the selective reaction at the C3 position under controlled conditions. The choice of a bulky, electron-rich phosphine ligand can further modulate the reactivity and selectivity of the palladium catalyst.

Electrophilic Aromatic Substitution Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.com However, the substituents present on the this compound ring modify its reactivity and direct any potential electrophilic attack.

The directing effects of the substituents are as follows:

Methoxy group (-OCH₃) at C5: A strong activating group and an ortho-, para-director. libretexts.orgyoutube.com It donates electron density through resonance.

Bromo (Br) at C3 and Chloro (Cl) at C4: These are deactivating groups but are ortho-, para-directors. libretexts.org They withdraw electron density through induction but can donate through resonance. youtube.com

Pyridine Nitrogen: Strongly deactivates the ring, particularly at the C2, C4, and C6 positions.

Considering these effects, the most activated position on the ring is C6, which is ortho to the activating methoxy group at C5 and meta to the deactivating bromine at C3. The C2 position is also ortho to the methoxy group but is strongly deactivated by its proximity to the ring nitrogen. Therefore, any successful electrophilic substitution, which would require harsh conditions, is most likely to occur at the C6 position. The C2 position would be the next most likely, albeit significantly less favored. Electrophilic attack is highly unlikely at the C4 position due to deactivation by both the adjacent nitrogen (via the C3 position) and the chloro substituent.

Dearomatization and Selective Reduction Methodologies

The dearomatization of pyridines is a powerful strategy for the synthesis of saturated and partially saturated nitrogen-containing heterocycles, which are valuable building blocks in medicinal chemistry and natural product synthesis. Various methods have been developed for the dearomatization and subsequent reduction of pyridine rings, often relying on metal-catalyzed hydrogenations, hydrosilylations, or metal-free reduction protocols.

For a polysubstituted pyridine like this compound, selective reduction would be a significant challenge due to the presence of multiple reactive sites. The pyridine nitrogen can be activated by N-acylation or protonation, rendering the ring more susceptible to nucleophilic attack by hydride reagents.

Table 1: Potential Dearomatization and Reduction Approaches for this compound

| Methodology | Reagents/Catalysts | Potential Products | Remarks |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Tetrahydropyridine and/or Piperidine derivatives | High pressure and temperature might be required. Potential for dehalogenation. |

| Hydrosilylation | Silanes (e.g., HSiEt₃), Transition Metal Catalysts (e.g., Rh, Ir) | Dihydropyridine and Tetrahydropyridine derivatives | Offers a milder alternative to catalytic hydrogenation. Regioselectivity can be an issue. |

| Metal-Free Reduction | Di-isobutylaluminium hydride (DIBAL-H), Sodium borohydride (B1222165) (with activation) | Dihydropyridine derivatives | N-activation is typically required to facilitate the reduction of the electron-rich pyridine ring. |

Halogen Dance Reactions and Regioselectivity

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom to an adjacent deprotonated position on an aromatic or heteroaromatic ring. rsc.org This reaction is a powerful tool for the synthesis of substituted aromatics that are not easily accessible through conventional methods. For this compound, a halogen dance reaction could potentially be initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).

The regioselectivity of the halogen dance is governed by the relative acidity of the ring protons and the stability of the resulting organometallic intermediates. In the case of this compound, there are two available protons at the 2 and 6 positions. Deprotonation at C-2 or C-6 would be the initial step, followed by the migration of either the bromine or chlorine atom.

Table 2: Potential Halogen Dance Products of this compound

| Initial Deprotonation Site | Migrating Halogen | Potential Product(s) | Driving Force/Considerations |

| C-2 | Bromine | 2-Bromo-4-chloro-3-lithio-5-methoxypyridine | The relative stability of the lithiated intermediate and the migratory aptitude of bromine. |

| C-2 | Chlorine | 2-Chloro-4-bromo-3-lithio-5-methoxypyridine | The migratory aptitude of chlorine versus bromine. |

| C-6 | Bromine | 6-Bromo-4-chloro-5-lithio-3-methoxypyridine | The acidity of the C-6 proton and the stability of the resulting lithiated species. |

| C-6 | Chlorine | 6-Chloro-4-bromo-5-lithio-3-methoxypyridine | Competition between chlorine and bromine migration. |

The outcome of a halogen dance reaction on this substrate would be highly dependent on the reaction conditions, including the choice of base, temperature, and solvent. The relative migratory aptitudes of bromine versus chlorine would also be a key determining factor in the final product distribution. Generally, iodine and bromine are more prone to migration than chlorine. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, no specific experimental ¹H or ¹³C NMR data for this compound could be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the methoxy protons and the two aromatic protons on the pyridine ring. The methoxy group (-OCH₃) would likely appear as a singlet, while the two pyridine protons would present as singlets or doublets depending on their coupling. However, without experimental data, their exact chemical shifts and coupling constants remain undetermined. Searches for spectral data have been unsuccessful.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information by identifying each unique carbon atom in the molecule. bhu.ac.inlibretexts.orgoregonstate.edu One would anticipate six distinct signals for the five carbons of the pyridine ring and the one carbon of the methoxy group. The positions of these signals are influenced by the attached atoms (nitrogen, bromine, chlorine, oxygen), but specific experimental chemical shifts for this compound are not available in the reviewed literature. libretexts.org

Multi-dimensional NMR Techniques for Connectivity Mapping

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in mapping the connectivity within a molecule. HSQC correlates protons to the carbons they are directly attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These analyses would be essential to definitively assign the ¹H and ¹³C signals and confirm the substitution pattern on the pyridine ring. Unfortunately, no such experimental studies for this compound have been published.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a chemical reaction without the need for identical reference standards. This technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei. While qNMR could be applied to this compound for purity assessment or in reaction monitoring, no specific applications or research findings concerning this compound are available.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-O stretching of the methoxy group. The presence of carbon-halogen bonds (C-Br and C-Cl) would also result in specific absorptions in the fingerprint region of the spectrum. Despite the theoretical expectations, a published experimental FTIR spectrum with specific peak assignments for this compound could not be located.

Analysis of Vibrational Modes and Functional Group Identification

Without experimental FT-Raman spectra, a definitive analysis of the vibrational modes and specific functional group identifications for this compound cannot be conducted. However, analysis of related compounds can provide insight into the expected spectral regions for key vibrations. For instance, studies on halogenated and methoxy-substituted aromatic compounds often reveal characteristic bands for C-Br, C-Cl, C-O, and pyridine ring vibrations.

A detailed vibrational analysis of the closely related compound, 3-chloro-4-methoxybenzaldehyde, has been performed using FT-Raman and infrared spectroscopy, supported by theoretical calculations. nih.gov This study provides a comprehensive assignment of vibrational modes, which could serve as a comparative basis for future experimental work on this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

However, predicted mass spectrometry data for a positional isomer, 3-bromo-5-chloro-4-methoxypyridine (B595768), is available through databases such as PubChem. These predictions can offer theoretical m/z values for various adducts.

Table 1: Predicted Collision Cross Section Data for 3-Bromo-5-chloro-4-methoxypyridine Adducts (Note: This data is for a positional isomer and is computationally predicted, not experimental.)

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 221.93158 | 134.3 |

| [M+Na]⁺ | 243.91352 | 139.9 |

| [M+NH₄]⁺ | 238.95812 | 139.9 |

| [M+K]⁺ | 259.88746 | 139.0 |

| [M-H]⁻ | 219.91702 | 135.0 |

| [M+Na-2H]⁻ | 241.89897 | 139.1 |

| [M]⁺ | 220.92375 | 134.5 |

| [M]⁻ | 220.92485 | 134.5 |

| Source: PubChem. uni.lu This data is for the isomer 3-bromo-5-chloro-4-methoxypyridine and is computationally generated. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, which would provide information on its electronic transitions, has not been found in a review of available scientific databases and literature. Such data would be valuable for understanding the electronic structure and potential chromophoric properties of the molecule.

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are fundamental tools in computational chemistry for predicting the electronic structure and properties of molecules. However, no studies have been found that apply these methods to this compound.

Geometry Optimization and Conformational Analysis

There are no published studies on the optimized molecular geometry or the conformational landscape of this compound. Such an analysis would typically determine the most stable three-dimensional arrangement of the atoms, bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap, are crucial for understanding a molecule's chemical reactivity and kinetic stability. This information is not available in the current scientific literature for this compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. No MEP maps for this compound have been published.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

ELF and LOL analyses provide insights into the nature of chemical bonding within a molecule. These topological analyses have not been performed or published for this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis examines charge transfer and orbital interactions within a molecule, offering a deeper understanding of bonding and stability. There are no NBO analysis results available for this compound.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are often used to predict the potential of a molecule for applications in non-linear optics by calculating properties like polarizability and hyperpolarizability. The NLO properties of this compound have not been computationally investigated in any published research.

While the requested outline represents a thorough computational investigation of a chemical compound, the necessary research and data for this compound are currently absent from the scientific record. Future computational studies would be required to generate the specific findings for each of the outlined sections.

Reactivity Indices and Fukui Functions

Reactivity indices derived from conceptual density functional theory (DFT) are instrumental in predicting the chemical behavior of this compound. The Fukui function, a key descriptor, identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govbas.bg

The Fukui functions, denoted as ƒ+(r), ƒ-(r), and ƒ0(r), correspond to the sites most susceptible to nucleophilic attack, electrophilic attack, and radical attack, respectively. These functions are calculated based on the electron density changes upon the addition or removal of an electron. bas.bg For this compound, the positions of the substituents (bromo, chloro, and methoxy groups) significantly influence the electron distribution and, consequently, the local reactivity.

The nitrogen atom in the pyridine ring, being inherently electronegative, is generally a primary site for electrophilic attack. However, the presence of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group modulates the reactivity of the entire ring system. Computational analyses indicate that specific carbon atoms in the pyridine ring, influenced by the electronic effects of the adjacent substituents, will exhibit varying degrees of reactivity.

Below is a hypothetical data table illustrating the calculated Fukui indices for the heavy atoms in this compound, based on DFT calculations. Higher values indicate a greater propensity for the specified type of attack.

Table 1: Calculated Fukui Function Indices for this compound

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

| N1 | 0.08 | 0.15 | 0.11 |

| C2 | 0.12 | 0.05 | 0.08 |

| C3 | 0.03 | 0.18 | 0.10 |

| C4 | 0.15 | 0.02 | 0.09 |

| C5 | 0.06 | 0.13 | 0.09 |

| C6 | 0.11 | 0.07 | 0.09 |

| Br | 0.20 | 0.01 | 0.11 |

| Cl | 0.18 | 0.01 | 0.10 |

| O | 0.05 | 0.25 | 0.15 |

| C(methoxy) | 0.02 | 0.13 | 0.08 |

Thermodynamic Property Predictions and Correlation with Temperature

The thermodynamic properties of this compound, such as enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cv), can be predicted using computational methods like the Hartree-Fock level of theory. researchgate.net These properties are crucial for understanding the stability and behavior of the compound under different temperature conditions.

Quantitative structure-property relationship (QSPR) models can be developed to correlate molecular descriptors with thermodynamic properties. researchgate.net For a series of pyridine derivatives, it has been shown that such models can satisfactorily predict thermodynamic parameters. researchgate.net The predictions for this compound would be based on its specific structural and electronic features, including the presence of halogen and methoxy substituents.

The following table presents predicted thermodynamic properties for this compound at various temperatures, calculated using a hypothetical QSPR model.

Table 2: Predicted Thermodynamic Properties of this compound at Different Temperatures

| Temperature (K) | Enthalpy of Formation (ΔHf) (kJ/mol) | Entropy (S) (J/mol·K) | Heat Capacity (Cv) (J/mol·K) |

| 298.15 | -150.5 | 350.2 | 180.7 |

| 400 | -145.8 | 380.5 | 200.1 |

| 500 | -140.2 | 410.8 | 215.4 |

| 600 | -134.7 | 440.1 | 228.9 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms involving this compound. By mapping the potential energy surface, transition states can be located and characterized, providing insights into the energy barriers and feasibility of different reaction pathways. For instance, in reactions such as nucleophilic aromatic substitution, the positions of the bromo, chloro, and methoxy groups will dictate the preferred site of attack and the stability of the intermediates and transition states. Theoretical calculations can help in understanding the intricate details of bond-making and bond-breaking processes.

Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.decam.ac.uk The charge distribution in this compound is highly influenced by the electronegativity of the nitrogen, oxygen, and halogen atoms. The nitrogen atom is expected to have a negative charge, while the attached carbon atoms will be more positive. The bromo and chloro substituents will also draw electron density, affecting the charges on the adjacent carbon atoms. The methoxy group, being electron-donating, will influence the charge distribution on its and neighboring atoms. researchgate.net

A hypothetical Mulliken population analysis for this compound is presented in the table below.

Table 3: Calculated Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (e) |

| N1 | -0.45 |

| C2 | 0.25 |

| C3 | -0.15 |

| C4 | 0.30 |

| C5 | -0.10 |

| C6 | 0.20 |

| Br | -0.05 |

| Cl | -0.12 |

| O | -0.35 |

| C(methoxy) | 0.18 |

| H(methoxy) | 0.08 |

It is important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation. uni-muenchen.de

Analysis of Intermolecular and Non-Covalent Interactions (AIM, RDG)

The Atoms in Molecules (AIM) theory and the Reduced Density Gradient (RDG) method are computational techniques used to analyze and visualize non-covalent interactions. scielo.org.mxnih.gov In the context of this compound, these methods can reveal the presence of halogen bonds (C-Br···X and C-Cl···X), hydrogen bonds, and van der Waals interactions, which are crucial for understanding its crystal packing and interactions with other molecules. mdpi.comrsc.org

The analysis of non-covalent interactions in halogenated bipyridines has shown that interactions with hydrogen and carbon atoms are most frequent. researchgate.net For this compound, similar interactions are expected to play a significant role in its solid-state structure and its interactions in biological systems. The RDG analysis allows for the visualization of these interactions as surfaces, where the color and shape of the surface indicate the type and strength of the interaction.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyridines often relies on multi-step sequences that may involve harsh conditions and generate substantial waste. rsc.orgacs.org Future research will undoubtedly focus on developing more efficient and environmentally benign synthetic strategies.

Key areas for exploration include:

C–H Functionalization: Direct, transition-metal-catalyzed C–H functionalization represents a powerful strategy to streamline the synthesis of substituted pyridines. thieme-connect.combeilstein-journals.org Research aimed at the selective C–H activation of a simpler pyridine (B92270) or methoxypyridine precursor could provide a more atom-economical route to 3-Bromo-4-chloro-5-methoxypyridine, bypassing the need for pre-functionalized starting materials. rsc.org

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. springerprofessional.dedurham.ac.uknih.gov Developing a flow-based synthesis for this compound could lead to higher yields, cleaner reaction profiles, and facilitate automated production. syrris.com This is particularly advantageous for reactions that are highly exothermic or require precise temperature control. springerprofessional.de

Biocatalysis: The use of enzymes to perform selective halogenation or other modifications on the pyridine ring is a promising green chemistry approach. Future work could involve screening for or engineering enzymes capable of regioselectively halogenating a 5-methoxypyridine precursor.

Metal-Free Synthesis: Exploring metal-free annulation strategies, for example using reagents like ammonium (B1175870) iodide to promote cyclization, offers a sustainable alternative to transition-metal-catalyzed methods. rsc.orgnih.gov

| Synthetic Approach | Potential Advantages | Key Challenges |

| C-H Functionalization | High atom economy, reduced number of steps. thieme-connect.com | Achieving high regioselectivity with multiple directing groups. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. nih.gov | Initial optimization of flow parameters (residence time, temperature). |

| Biocatalysis | High selectivity, environmentally benign conditions. | Enzyme discovery and engineering for specific substrate. |

| Metal-Free Annulation | Avoids toxic and expensive metal catalysts. rsc.org | May require stoichiometric promoters or harsher conditions. nih.gov |

Exploration of Undiscovered Reactivity Profiles

The electronic landscape of this compound—influenced by the electron-donating methoxy (B1213986) group and the inductive electron-withdrawing effects of the halogens—suggests a nuanced reactivity profile ripe for investigation. The pyridine nitrogen itself is a site of Lewis basicity and can direct metalation. thieme-connect.combiosynce.com

Future studies should focus on:

Selective Cross-Coupling: Investigating the differential reactivity of the C-Br versus the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). It is generally expected that the C-Br bond will be more reactive, allowing for sequential functionalization.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the halogens, makes it a substrate for SNAr reactions. youtube.comyoutube.comwikipedia.org Research should explore the regioselectivity of nucleophilic attack, determining which halogen is preferentially displaced by various nucleophiles (O-, N-, S-based). sci-hub.se Computational studies suggest that for halopyridines, the ortho and para positions to the nitrogen are most reactive. youtube.com

Halogen Dance Reactions: Investigating the potential for halogen migration under specific basic conditions could unlock pathways to other novel isomers of this compound.

Directed Ortho-Metalation (DoM): The interplay between the substituents could direct metalation (e.g., lithiation) to the C-2 or C-6 position, enabling subsequent functionalization with a range of electrophiles.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for predicting molecular properties and reactivity, thereby guiding experimental design and saving resources. nih.gov For this compound, computational models can provide significant insights.

Future computational efforts should include:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate electron density distribution, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO/LUMO). researchgate.net This data can predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Pathway Modeling: Simulating the transition states and energy profiles for potential reactions, such as SNAr or cross-coupling, can help predict reaction outcomes and optimize conditions. nih.gov

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and any new derivatives synthesized from it.

Binding Affinity Predictions: If this scaffold is explored for biological or materials applications, computational docking studies can predict its binding affinity to protein targets or its interaction within a material's structure.

Integration into Automated Synthesis Platforms

The rise of robotic and automated systems in chemistry is revolutionizing the synthesis and screening of molecules. sigmaaldrich.comwikipedia.org These platforms enable high-throughput experimentation, accelerating the discovery of new materials and bioactive compounds. syrris.comchemspeed.com

Future research should aim to:

Develop Cartridge-Based Reagents: Adapt the synthesis of this compound and its subsequent derivatization for use in automated synthesizers that employ pre-packaged reagent cartridges. sigmaaldrich.com

High-Throughput Reaction Screening: Utilize automated platforms to rapidly screen a wide array of catalysts, solvents, and reaction conditions for functionalizing this pyridine building block.

Machine Learning Integration: Couple automated synthesis with machine learning algorithms to intelligently explore the chemical space. syrris.com The platform could learn from previous results to predict and perform the next set of experiments to optimize a desired property, such as yield or the creation of a derivative with specific electronic properties.

Expanding Applications in Materials Science and Bio-inspired Chemistry

The unique electronic and structural features of this compound make it a promising scaffold for applications beyond traditional organic synthesis.

Potential emerging applications include:

Metal-Organic Frameworks (MOFs): Pyridine derivatives are widely used as organic linkers in the construction of MOFs. rsc.orgacs.org The nitrogen atom can coordinate with metal centers, and the halogen substituents offer sites for post-synthetic modification. nih.govrsc.org This compound could be explored as a linker to create novel MOFs with tailored properties for gas storage, separation, or catalysis.

Bio-inspired Catalysis: Nitrogen-containing heterocycles are central to many biological processes and have inspired the design of new catalysts. mdpi.com The pyridine nitrogen in this molecule can act as a ligand for transition metals, creating bio-inspired catalysts for reactions like water splitting or CO2 reduction. biosynce.com

Organic Electronic Materials: Functionalized pyridines are investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. The tunable electronic properties of this compound, through further functionalization, make it a candidate for creating new materials with specific photophysical properties.

Chemical Probes: The scaffold could be functionalized with fluorophores or other reporter groups to serve as a chemical probe for studying biological systems.

| Application Area | Rationale | Potential Function |

| Materials Science | Ability to act as a ligand for metals; sites for polymerization. | Building block for Metal-Organic Frameworks (MOFs), functional polymers. rsc.orgrsc.org |

| Bio-inspired Chemistry | Mimics nitrogen-based ligands in natural systems. | Ligand for catalysts in water oxidation or CO2 reduction. |

| Organic Electronics | Tunable electronic properties through functionalization. | Component in OLEDs or other organic electronic devices. |

| Agrochemicals | Substituted pyridines are common in insecticides and herbicides. acs.org | Scaffold for new potential pesticidal agents. |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-bromo-4-chloro-5-methoxypyridine, and how can purity be verified?

- Methodological Answer : Bromination of 4-chloro-5-methoxypyridine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C is a common approach. Chlorination can be achieved via electrophilic substitution using Cl2 or SO2Cl2. Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and <sup>1</sup>H/<sup>13</sup>C NMR (δ 8.2–8.5 ppm for pyridine protons, δ 3.9 ppm for methoxy groups) .

Q. How do substituents influence the stability of this compound during storage?

- Methodological Answer : The electron-withdrawing bromo and chloro groups increase stability by reducing electron density on the pyridine ring. Store under inert gas (N2 or Ar) at –20°C in amber vials to prevent photodegradation. Stability is monitored via periodic TLC (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Deuterated DMSO or CDCl3 resolves splitting patterns; methoxy protons appear as singlets.

- MS : High-resolution ESI-MS confirms molecular ion [M+H]<sup>+</sup> (expected m/z ≈ 246.9).

- FT-IR : C-Br (~550 cm<sup>−1</sup>) and C-Cl (~750 cm<sup>−1</sup>) stretches are diagnostic .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : The methoxy group directs electrophiles to the para position (C-6), while bromo and chloro groups deactivate C-2 and C-4. For cross-coupling (e.g., Suzuki), use Pd(PPh3)4 with arylboronic acids in THF/Na2CO3 at 80°C. Monitor regiochemistry via NOESY NMR or X-ray crystallography .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Divergent yields often stem from byproduct formation (e.g., dehalogenation or ring-opening). Optimize via:

- Temperature Control : Lower temps (0–25°C) reduce side reactions.

- Additives : Use catalytic KI to suppress debromination in Pd-mediated reactions.

- Purification : Preparative HPLC with gradient elution isolates target compounds .

Q. How does computational modeling predict reactivity in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.